



Application Note: Mass Spectrometry Analysis of Apigenin 5-O-neohesperidoside

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Compound of Interest					
Compound Name:	Apigenin 5-O-neohesperidoside				
Cat. No.:	B1153349	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin 5-O-neohesperidoside is a flavonoid glycoside, a class of natural compounds widely distributed in the plant kingdom. It consists of the flavone apigenin linked to a neohesperidoside sugar moiety at the 5-hydroxyl position. Flavonoids are of significant interest in the pharmaceutical and nutraceutical industries due to their potential antioxidant, antiinflammatory, and anti-cancer properties. Accurate and sensitive analytical methods are crucial for the identification, quantification, and pharmacokinetic studies of these compounds. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of **Apigenin 5-O-neohesperidoside** due to its high selectivity, sensitivity, and ability to provide structural information. This document outlines the principles and a general protocol for its analysis.

Principle of Analysis

The analysis is performed using a Liquid Chromatography (LC) system to separate **Apigenin 5-O-neohesperidoside** from other components in the sample matrix. The eluent from the LC column is then introduced into a mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for flavonoids, and it is typically operated in negative ion mode, which readily deprotonates the hydroxyl groups of the flavonoid structure, forming the precursor ion $[M-H]^{-}$.



In the tandem mass spectrometer (MS/MS), the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID). This process fragments the ion in a predictable manner. The primary fragmentation event for a flavonoid O-glycoside is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (neohesperidoside, 308 Da) and the formation of the apigenin aglycone fragment ion [Apigenin-H]⁻ at m/z 269. This specific transition provides high selectivity for quantification. Further fragmentation of the apigenin aglycone can be used for confirmation.

Mass Spectrometry and Fragmentation

Apigenin 5-O-neohesperidoside has a molecular weight of 578.52 g/mol . In negative ion mode ESI-MS, it will primarily form a deprotonated molecule [M-H]⁻ at an m/z of 577.5.

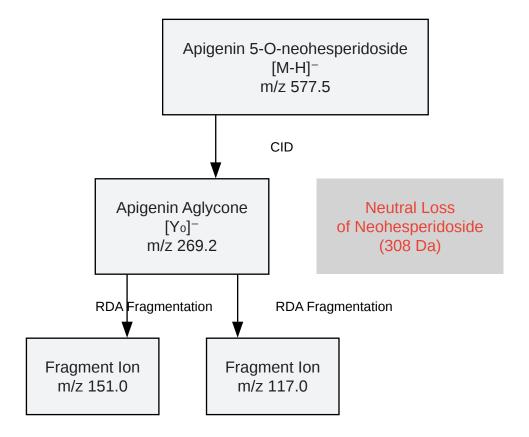
Expected Fragmentation Pattern:

The MS/MS fragmentation of the [M-H]⁻ ion of **Apigenin 5-O-neohesperidoside** is expected to proceed as follows:

- Primary Fragmentation: Neutral loss of the neohesperidoside moiety (rhamnose-glucose disaccharide, C₁₂H₂₀O₉, molecular weight 308.28 Da).
 - m/z 577.5 → m/z 269.2 [M-H-308]⁻ (This corresponds to the deprotonated apigenin aglycone and is typically the most abundant fragment ion).
- Secondary Fragmentation (of the apigenin aglycone at m/z 269.2): Further fragmentation of the apigenin ion can occur through retro-Diels-Alder (RDA) reactions, cleaving the C-ring.[1]
 - \circ m/z 269.2 → m/z 151.0 (Resulting from the cleavage of the C-ring).
 - m/z 269.2 → m/z 117.0 (Also a result of C-ring cleavage).[1]

The transition of m/z 577.5 \rightarrow 269.2 is typically used as the primary transition for quantification in Multiple Reaction Monitoring (MRM) mode due to its specificity and high intensity.





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Figure 1: Proposed MS/MS fragmentation pathway for **Apigenin 5-O-neohesperidoside**.

Quantitative Analysis Performance

While specific quantitative data for **Apigenin 5-O-neohesperidoside** is not widely published, the performance characteristics for the quantification of its aglycone, apigenin, are well-documented and can serve as a benchmark.[2][3] The following table summarizes typical LC-MS/MS method validation parameters for apigenin.



Parameter	Typical Performance	Reference
Linearity Range	0.5 - 500 ng/mL	[2]
LLOQ	0.5 - 1.25 ng/mL	[2][3]
Intra-day Precision (RSD)	< 13.1%	[2]
Inter-day Precision (RSD)	< 13.1%	[2]
Accuracy	89.4% to 108.6% (-10.6% to 8.6% bias)	[2]
Recovery	86.5% to 90.1% (from plasma)	[2]

Experimental Protocols

Protocol 1: Extraction from Plant Material

This protocol provides a general method for the extraction of flavonoids from dried plant material.

Materials and Reagents:

- Dried and powdered plant material
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic Acid (LC-MS grade)
- Centrifuge tubes (50 mL)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.22 μm, PTFE or Nylon)



Procedure:

- Weighing: Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
- Extraction: Add 20 mL of 80% methanol in water.
- Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collection: Carefully collect the supernatant and transfer it to a new tube.
- Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction. Combine the supernatants.
- Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.
- Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an LC vial prior to injection.

Protocol 2: Sample Preparation from Plasma

This protocol describes a protein precipitation method for extracting the analyte from a plasma sample.[2]

Materials and Reagents:

- Plasma sample
- Acetonitrile (HPLC grade) containing internal standard
- Vortex mixer
- Centrifuge (refrigerated)



Syringe filters (0.22 μm)

Procedure:

- Aliquoting: Pipette 100 μL of the plasma sample into a microcentrifuge tube.
- Protein Precipitation: Add 300 μL of cold acetonitrile (containing internal standard, if used).
- Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
- Filtration/Transfer: Filter the sample or directly transfer to an LC vial with an insert for analysis.

Protocol 3: LC-MS/MS Instrumental Method

This is a representative LC-MS/MS method for the analysis of flavonoid glycosides.

Liquid Chromatography Conditions:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).[2]
- Mobile Phase A: Water with 0.1% Formic Acid.[3]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.



• Gradient Elution:

Time (min)	% Mobile Phase B	
0.0	10	
1.0	10	
8.0	90	
10.0	90	
10.1	10	

| 12.0 | 10 |

Mass Spectrometry Conditions:

• Instrument: Triple Quadrupole Mass Spectrometer.

• Ionization Source: Electrospray Ionization (ESI), Negative Mode.

• Capillary Voltage: 3.0 kV.

• Source Temperature: 150°C.

• Desolvation Temperature: 350°C.

· Nebulizer Gas Flow: 7 Bar.

Scan Mode: Multiple Reaction Monitoring (MRM).

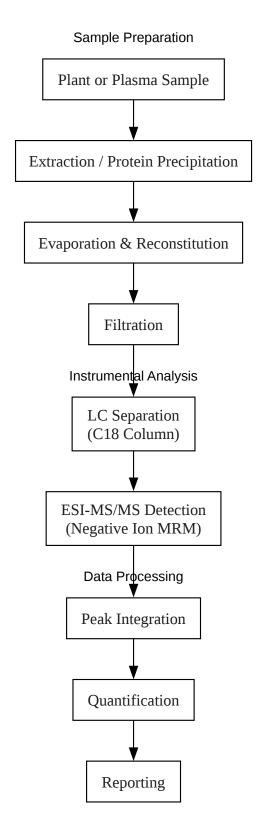
• MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Apigenin 5-O- neohesperido side	577.5	269.2 (Quantifier)	100	25



| Apigenin 5-O-neohesperidoside | 577.5 | 151.0 (Qualifier) | 100 | 40 |

Workflow and Pathway Diagrams

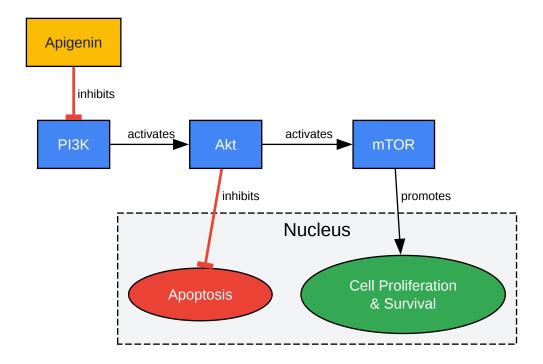




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Figure 2: General experimental workflow for LC-MS/MS analysis.

Apigenin, the aglycone of **Apigenin 5-O-neohesperidoside**, is known to modulate several key signaling pathways implicated in cancer and inflammation. One of the most studied is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[2] Apigenin has been shown to inhibit this pathway, contributing to its anti-cancer effects.[2]



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Figure 3: Apigenin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

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